Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate typically involves the esterification of 5-methoxy-3-oxopent-4-enoic acid with prop-2-en-1-ol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and is often carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: 5-methoxy-3-oxopent-4-enoic acid or corresponding aldehydes.
Reduction: Prop-2-en-1-yl 5-methoxy-3-hydroxypent-4-enoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl 5-methoxy-3-oxopentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.
Prop-2-en-1-yl 5-methoxy-3-oxopent-4-yn-1-yl: Contains a triple bond instead of a double bond.
Uniqueness
Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
820215-72-3 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
prop-2-enyl 5-methoxy-3-oxopent-4-enoate |
InChI |
InChI=1S/C9H12O4/c1-3-5-13-9(11)7-8(10)4-6-12-2/h3-4,6H,1,5,7H2,2H3 |
InChI Key |
XAAPINKJXCFKLC-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC(=O)CC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.